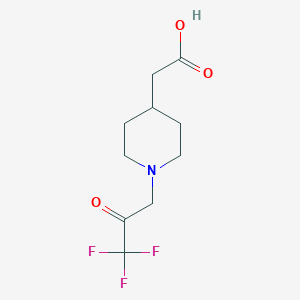

2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid

Overview

Description

Scientific Research Applications

Synthesis of Deuterium-Labeled Compounds

The synthesis of deuterium-labeled compounds, such as the CCR2 antagonist JNJ-26131300, involves multiple steps starting from indole and 4-piperidone, leading to the formation of compounds with a 3-piperidin-4-yl-1H-indole core. These steps include condensation, catalytic hydrogenation, and nucleophilic coupling processes to afford the desired deuterium-labeled molecules (Lin, Gong, & Salter, 2022).

Chiral Synthesis of Piperidine Derivatives

Large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives is achieved through a Hetero Diels–Alder reaction. This process involves the activation of (1-phenyl-ethylimino)acetic acid ethyl ester with trifluoroacetic acid–boron trifluoride, leading to the formation of 4-oxo-1-(1-phenyl-ethyl)-piperidine-2-carboxylic acid ethyl ester. This method allows for the preparation of protected 2-aminomethyl-4-oxo-piperidine derivatives without racemization (Lau, Hansen, Kilburn, Frydenvang, Holsworth, Ge, Uyeda, Judge, & Andersen, 2002).

Electrochemical Studies of Mannich Bases

Mannich reaction has been utilized to synthesize novel Mannich bases bearing the pyrazolone moiety. These compounds were synthesized by reacting phenoxy-acetic acid hydrazide with aqueous formaldehyde and piperidine, followed by electrochemical studies to understand their behavior. These studies provide insights into the reduction mechanisms of such compounds in acidic and basic mediums (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).

Synthesis of Fluorinated Compounds

The compound has been used in the synthesis of fluorinated retinoids, demonstrating its utility in the preparation of unsaturated trifluoromethyl ketones. This involves a crossed aldol condensation reaction with aryl or α,β-unsaturated aldehydes, showcasing its role in creating molecules with potential biological applications (Mead, Loh, Asato, & Liu, 1985).

Safety and Hazards

When handling 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid, it is recommended to wear personal protective equipment/face protection. Avoid getting the compound in eyes, on skin, or on clothing. It is also advised to avoid dust formation and ensure adequate ventilation. Ingestion and inhalation should be avoided .

Properties

IUPAC Name |

2-[1-(3,3,3-trifluoro-2-oxopropyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO3/c11-10(12,13)8(15)6-14-3-1-7(2-4-14)5-9(16)17/h7H,1-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRYKPDBLBVGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

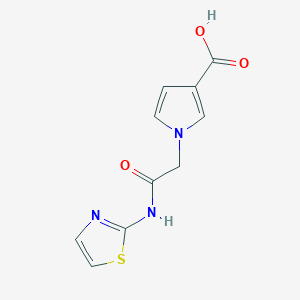

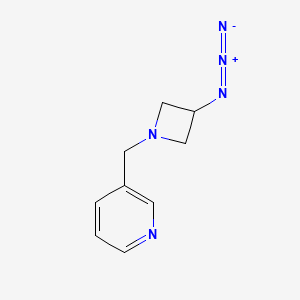

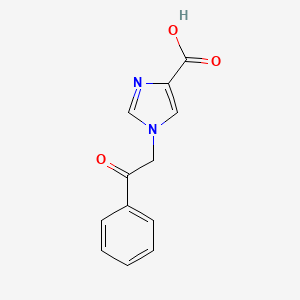

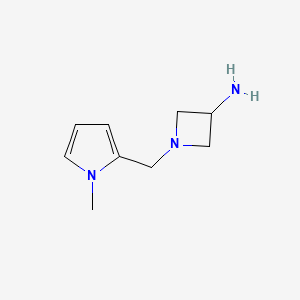

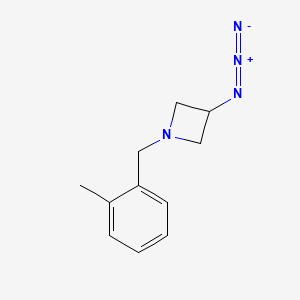

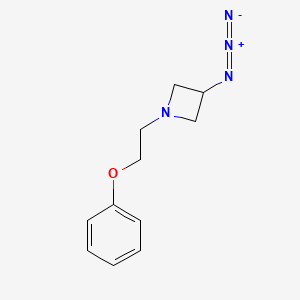

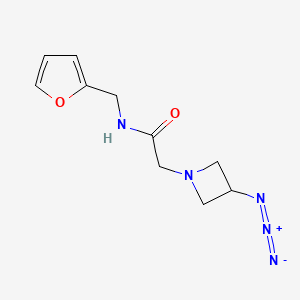

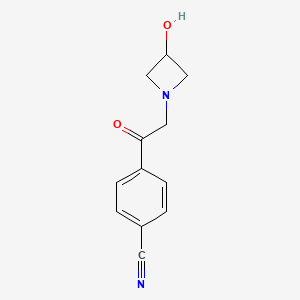

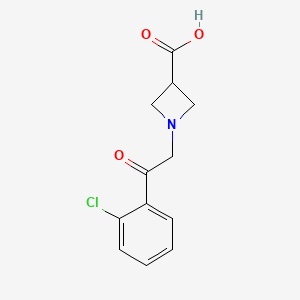

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.